3-(Trifluoromethyl)phenyl chloroacetate
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Overview
Description
3-(Trifluoromethyl)phenyl chloroacetate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a chloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl chloroacetate typically involves the reaction of 3-(trifluoromethyl)phenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
3-(Trifluoromethyl)phenol+Chloroacetyl chloride→3-(Trifluoromethyl)phenyl chloroacetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(trifluoromethyl)phenol and chloroacetic acid.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines in solvents like ethanol or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or aqueous solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products such as 3-(trifluoromethyl)phenyl amine, 3-(trifluoromethyl)phenyl alcohol, or 3-(trifluoromethyl)phenyl thiol.
Hydrolysis: 3-(Trifluoromethyl)phenol and chloroacetic acid.
Scientific Research Applications
3-(Trifluoromethyl)phenyl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)phenyl chloroacetate depends on its specific application. In general, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in interacting with biological targets. The chloroacetate moiety can act as a reactive site for further chemical modifications, allowing the compound to be tailored for specific applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenyl acetate
- 3-(Trifluoromethyl)phenyl propionate
- 3-(Trifluoromethyl)phenyl butyrate
Uniqueness
3-(Trifluoromethyl)phenyl chloroacetate is unique due to the presence of both the trifluoromethyl group and the chloroacetate moiety. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the chloroacetate group provides a reactive site for further chemical modifications. This combination of properties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] 2-chloroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-5-8(14)15-7-3-1-2-6(4-7)9(11,12)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUFRXKPDWIWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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